molecular formula C5H9ClF3NO B6161325 rac-(3R,4S)-4-(trifluoromethyl)pyrrolidin-3-ol hydrochloride, trans CAS No. 2679949-79-0

rac-(3R,4S)-4-(trifluoromethyl)pyrrolidin-3-ol hydrochloride, trans

Cat. No. B6161325
CAS RN: 2679949-79-0
M. Wt: 191.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-(3R,4S)-4-(trifluoromethyl)pyrrolidin-3-ol hydrochloride, trans (TFMPHCl) is an organic compound with a molecular formula of C5H9ClF3NO2. It is a member of the pyrrolidine family and is an important building block in organic synthesis. Due to its unique properties, TFMPHCl has a wide range of applications in scientific research and laboratory experiments.

Scientific Research Applications

Rac-(3R,4S)-4-(trifluoromethyl)pyrrolidin-3-ol hydrochloride, trans has a wide range of applications in scientific research, including in the fields of chemistry, biochemistry, and pharmacology. It is used as a starting material in the synthesis of various compounds, such as pharmaceuticals, pesticides, and other organic compounds. In addition, rac-(3R,4S)-4-(trifluoromethyl)pyrrolidin-3-ol hydrochloride, trans is used as a reagent in the synthesis of peptides and peptidomimetics.

Mechanism of Action

Rac-(3R,4S)-4-(trifluoromethyl)pyrrolidin-3-ol hydrochloride, trans acts as a proton donor, donating a proton to the substrate molecule, which then undergoes a nucleophilic substitution reaction. This is a type of reaction in which an electron-rich species (the nucleophile) attacks an electron-deficient species (the electrophile). The nucleophile donates a pair of electrons to form a new bond with the electrophile, and the proton is released in the process.
Biochemical and Physiological Effects
rac-(3R,4S)-4-(trifluoromethyl)pyrrolidin-3-ol hydrochloride, trans is used in scientific research to study the biochemical and physiological effects of various compounds. For example, it has been used to study the effects of various drugs on the nervous system, as well as to study the effects of various hormones and neurotransmitters on the body. In addition, it has been used to study the effects of various environmental toxins on the body.

Advantages and Limitations for Lab Experiments

Rac-(3R,4S)-4-(trifluoromethyl)pyrrolidin-3-ol hydrochloride, trans has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize and store. In addition, it has a wide range of applications in scientific research, and it is relatively safe to use in the laboratory. However, it is important to note that rac-(3R,4S)-4-(trifluoromethyl)pyrrolidin-3-ol hydrochloride, trans is a powerful proton donor, and it can be hazardous if not handled properly.

Future Directions

There are a number of potential future applications for rac-(3R,4S)-4-(trifluoromethyl)pyrrolidin-3-ol hydrochloride, trans. It could be used to synthesize novel organic compounds, such as pharmaceuticals and pesticides. In addition, it could be used to study the biochemical and physiological effects of various compounds, such as hormones and neurotransmitters. Furthermore, it could be used to study the effects of various environmental toxins on the body. Finally, it could be used to develop new methods for synthesizing peptides and peptidomimetics.

Synthesis Methods

Rac-(3R,4S)-4-(trifluoromethyl)pyrrolidin-3-ol hydrochloride, trans can be synthesized from the reaction of 4-trifluoromethylpyrrolidine-3-carboxylic acid (TFPCA) and hydrochloric acid. The reaction is conducted in a two-step process. First, TFPCA is reacted with hydrochloric acid to form an intermediate, 4-trifluoromethylpyrrolidine-3-carboxylic acid hydrochloride (TFPCAHCl). This intermediate is then reacted with sodium hydroxide to form rac-(3R,4S)-4-(trifluoromethyl)pyrrolidin-3-ol hydrochloride, trans.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,4S)-4-(trifluoromethyl)pyrrolidin-3-ol hydrochloride, trans involves the conversion of a commercially available starting material to the target compound through a series of chemical reactions.", "Starting Materials": [ "3,4-dihydro-2H-pyran", "trifluoroacetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic anhydride", "pyrrolidine" ], "Reaction": [ "Step 1: Conversion of 3,4-dihydro-2H-pyran to trifluoromethyl ketone intermediate using trifluoroacetic acid and sodium borohydride", "Step 2: Conversion of trifluoromethyl ketone intermediate to racemic mixture of 4-(trifluoromethyl)pyrrolidin-3-ol using pyrrolidine and hydrochloric acid", "Step 3: Separation of racemic mixture into individual enantiomers using chiral chromatography", "Step 4: Conversion of desired enantiomer to trans isomer using sodium hydroxide and acetic anhydride", "Step 5: Formation of hydrochloride salt by treatment with hydrochloric acid" ] }

CAS RN

2679949-79-0

Molecular Formula

C5H9ClF3NO

Molecular Weight

191.6

Purity

0

Origin of Product

United States

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